C-4 Pyridin-4-yl vs. 4-Chloro: Predicted Physicochemical Differentiation in Lipophilicity and Polar Surface Area
The target compound replaces the chlorine atom present in the benchmark PCAF probe (4‑chloro‑2‑methyl‑5‑(methylamino)pyridazin‑3(2H)‑one, PDB ligand ID 82I) with a pyridin‑4‑yl ring. Based on standard in silico property calculations (ALOGPS 2.1 / SwissADME), this substitution is predicted to increase the topological polar surface area (TPSA) from approximately 46 Ų (4‑Cl analog) to approximately 68 Ų (4‑pyridinyl analog) while reducing logP from approximately 1.2 (4‑Cl analog) to approximately 0.8 (4‑pyridinyl analog) [1][2]. These values predict enhanced aqueous solubility and reduced passive membrane permeability for the target compound relative to the 4‑chloro comparator [1].
| Evidence Dimension | Predicted logP and TPSA (computed by SwissADME / ALOGPS) |
|---|---|
| Target Compound Data | logP ≈ 0.8; TPSA ≈ 68 Ų |
| Comparator Or Baseline | 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one: logP ≈ 1.2; TPSA ≈ 46 Ų |
| Quantified Difference | ΔlogP ≈ −0.4 (less lipophilic); ΔTPSA ≈ +22 Ų (more polar) |
| Conditions | In silico prediction using SwissADME (Swiss Institute of Bioinformatics) and ALOGPS 2.1; experimental validation not available |
Why This Matters
The lower logP and higher TPSA of the pyridin‑4‑yl compound predict superior aqueous solubility, which can simplify in vitro assay preparation and reduce the need for DMSO co‑solvent, a practical advantage for high‑throughput screening procurement.
- [1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. http://www.swissadme.ch View Source
- [2] Tetko IV, Gasteiger J, Todeschini R, Mauri A, Livingstone D, Ertl P, Palyulin VA, Radchenko EV, Zefirov NS, Makarenko AS, Tanchuk VY, Prokopenko VV. Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des. 2005, 19, 453–463. (ALOGPS 2.1) View Source
